molecular formula C10H13NO2 B8515868 Pyridin-2-yl 2,2-dimethylpropanoate CAS No. 59658-05-8

Pyridin-2-yl 2,2-dimethylpropanoate

Cat. No. B8515868
CAS RN: 59658-05-8
M. Wt: 179.22 g/mol
InChI Key: YCKZWZJJWVSHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947488

Procedure details

Other products prepared by this procedure are 2-(3,5-dinitrobenzoyloxy)pyridine (88%), 2-mesitoyloxypyridine (86%), 2-pivaloyloxypyridine (93%), and 2-p-anisoyloxypyridine (100%).
Name
2-(3,5-dinitrobenzoyloxy)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-mesitoyloxypyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-p-anisoyloxypyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:5]=[C:6]([CH:16]=[C:17]([N+]([O-])=O)[CH:18]=1)[C:7]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)=[O:8])([O-])=O.C1(C)C=C(C)C=C(C)C=1C(OC1C=CC=CN=1)=O.C(OC1C=CC=CN=1)(=O)C(C)(C)C.C(OC1C=CC=CN=1)(=O)C1C=CC(OC)=CC=1>>[C:7]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)(=[O:8])[C:6]1[CH:5]=[CH:4][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
2-(3,5-dinitrobenzoyloxy)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OC2=NC=CC=C2)C=C(C1)[N+](=O)[O-]
Step Two
Name
2-mesitoyloxypyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)C(=O)OC1=NC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)OC1=NC=CC=C1
Step Four
Name
2-p-anisoyloxypyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)OC1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Other products prepared by this procedure

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.